molecular formula C15H13NO3 B2674574 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran CAS No. 478047-97-1

4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran

Cat. No.: B2674574
CAS No.: 478047-97-1
M. Wt: 255.273
InChI Key: HDWCQSQELAASEP-SSZFMOIBSA-N
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Description

4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol This compound is characterized by its benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

The synthesis of 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran typically involves the reaction of 6,7-dihydro-1-benzofuran-4(5H)-one with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the imino group to an amine, typically using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4,5-dione, while reduction could produce 4-amino-6,7-dihydro-1-benzofuran .

Scientific Research Applications

4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxyimino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran include:

    4-[(Methoxy)imino]-6,7-dihydro-1-benzofuran: Differing by the presence of a methoxy group instead of a benzoyloxy group.

    4-[(Ethoxy)imino]-6,7-dihydro-1-benzofuran: Featuring an ethoxy group in place of the benzoyloxy group.

    4-[(Acetoxy)imino]-6,7-dihydro-1-benzofuran: Contains an acetoxy group instead of the benzoyloxy group.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(11-5-2-1-3-6-11)19-16-13-7-4-8-14-12(13)9-10-18-14/h1-3,5-6,9-10H,4,7-8H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWCQSQELAASEP-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=CC=C3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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